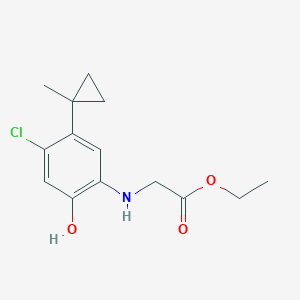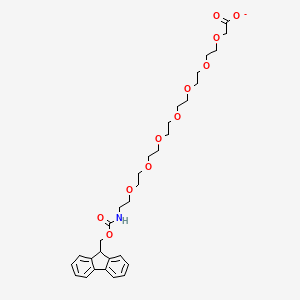
3-(2-Nitrophenyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)benzyl alcohol can be achieved through several methods. One common approach involves the nitration of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.
Another method involves the reduction of 3-nitrobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes, where benzyl alcohol is treated with nitrating agents in continuous flow reactors. This method ensures high yield and purity of the final product. Additionally, catalytic hydrogenation of 3-nitrobenzaldehyde is another industrially viable method, providing efficient conversion to the desired alcohol.
化学反应分析
Types of Reactions
3-(2-Nitrophenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-nitrobenzaldehyde or further to 3-nitrobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-aminobenzyl alcohol. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride, and iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: 3-nitrobenzaldehyde, 3-nitrobenzoic acid.
Reduction: 3-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学研究应用
3-(2-Nitrophenyl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzyl alcohols and related compounds.
Biology: Investigated for its potential as a photolabile protecting group in biochemical studies. The nitro group can be cleaved under specific light conditions, allowing controlled release of bioactive molecules.
Medicine: Explored for its potential use in drug delivery systems, where the controlled release of therapeutic agents is crucial.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(2-Nitrophenyl)benzyl alcohol largely depends on its chemical reactivity. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function.
In biological systems, the compound’s ability to act as a photolabile protecting group allows for precise control over the release of bioactive molecules. Upon exposure to light, the nitro group is cleaved, releasing the active molecule in a controlled manner.
相似化合物的比较
3-(2-Nitrophenyl)benzyl alcohol can be compared with other nitro-substituted benzyl alcohols, such as:
2-Nitrobenzyl alcohol: Similar in structure but with the nitro group at the ortho position. It exhibits different reactivity and photochemical properties.
4-Nitrobenzyl alcohol: The nitro group is at the para position, leading to distinct chemical behavior and applications.
3-Nitrobenzyl chloride: A related compound where the alcohol group is replaced by a chloride group, resulting in different reactivity and use in organic synthesis.
属性
CAS 编号 |
236102-73-1 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
[3-(2-nitrophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11NO3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8,15H,9H2 |
InChI 键 |
RJABQMUMABLVTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)
![N-[1-[(3aS,6S)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14097062.png)

![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097083.png)
![[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14097094.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14097095.png)
![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14097096.png)
![tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate](/img/structure/B14097098.png)

![2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097105.png)

![2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097115.png)
